Product packaging for Flumetralin(Cat. No.:CAS No. 62924-70-3)

Flumetralin

Cat. No.: B052055
CAS No.: 62924-70-3
M. Wt: 421.73 g/mol
InChI Key: PWNAWOCHVWERAR-UHFFFAOYSA-N
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Description

Flumetralin is a selective herbicide and plant growth regulator belonging to the chemical class of dinitroanilines. It is highly valued in agricultural research, particularly for its specific and effective action in controlling axillary bud (sucker) growth in tobacco plants. Its primary mechanism of action is the inhibition of auxin transport, which disrupts normal cell division and elongation processes in the meristematic tissues of the suckers. This action, often described as a "chemical topping" effect, allows researchers to study plant architecture, resource allocation, and the molecular pathways involved in apical dominance without manual labor. By preventing sucker growth, this compound helps direct the plant's energy and nutrients toward the development of the main leaves, thereby potentially improving crop yield and quality in experimental settings. Its application provides a critical tool for scientists investigating plant physiology, herbicide mode of action, and the development of sustainable agricultural management practices. This product is strictly for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12ClF4N3O4 B052055 Flumetralin CAS No. 62924-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF4N3O4/c1-2-22(8-10-11(17)4-3-5-12(10)18)15-13(23(25)26)6-9(16(19,20)21)7-14(15)24(27)28/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNAWOCHVWERAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC=C1Cl)F)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7032553
Record name Flumetralin
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Molecular Weight

421.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow solid; [Aldrich MSDS]
Record name Flumetralin
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Vapor Pressure

0.00000024 [mmHg]
Record name Flumetralin
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CAS No.

62924-70-3
Record name Flumetralin
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Record name Flumetralin [BSI:ISO]
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Record name Flumetralin
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Record name Benzenemethanamine, 2-chloro-N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-ethyl-6-fluoro
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Record name FLUMETRALIN
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Mechanism of Action and Molecular Interactions

Cellular and Subcellular Targets of Flumetralin

The primary action of this compound occurs at the cellular level, where it targets structures essential for mitosis and cell architecture. This targeted disruption ultimately leads to the inhibition of growth in susceptible weeds. marketresearchintellect.comallenpress.com

Microtubule Inhibition and Disruption of Mitotic Spindle Apparatus

This compound's core mechanism is the inhibition of microtubule formation. marketresearchintellect.comresearchgate.net Microtubules are dynamic protein polymers that form a key part of the cytoskeleton and are essential components of the mitotic spindle. wikipedia.org This spindle apparatus is responsible for the accurate segregation of chromosomes into two daughter cells during mitosis. ditki.com

This compound, like other dinitroaniline herbicides, binds to tubulin, the protein subunit that polymerizes to form microtubules. researchgate.netmolbiolcell.org This binding prevents the assembly of tubulin into functional microtubules. smolecule.com The herbicide-tubulin complex inhibits the addition of new tubulin subunits to the growing end of the microtubule, leading to a net loss of microtubules as natural depolymerization continues at the other end. This disruption prevents the formation of a functional mitotic spindle, arresting cell division at the metaphase stage. wikipedia.org The result is a failure of chromosome separation, leading to the formation of abnormal cells, often with multiple nuclei, and a complete halt in cell division.

Effects on Cell Division and Elongation Processes

The inhibition of microtubule polymerization has direct and severe consequences for both cell division and cell elongation. allenpress.com In meristematic tissues, where rapid cell division is necessary for growth, the disruption of the mitotic spindle by this compound halts the creation of new cells. This is the primary reason for its effectiveness in controlling the growth of germinating seedlings. marketresearchintellect.comresearchgate.net

Furthermore, microtubules play a crucial role in defining the direction of cell expansion, or elongation, by guiding the deposition of cellulose (B213188) microfibrils in the cell wall. The loss of organized microtubule structures leads to disorganized cell wall formation and inhibits directional growth. allenpress.com This results in stunted growth and the characteristic swelling of root tips in affected plants, as cells are unable to elongate properly. researchgate.net The inhibition of both cell division and elongation effectively stops root and shoot growth, preventing the emergence and establishment of weed seedlings. marketresearchintellect.comallenpress.com

Interactions with Plant Hormonal Systems

For instance, gibberellins (B7789140) are known to promote cell elongation, a process that is inhibited by this compound. mdpi.comresearchgate.net Similarly, auxins and cytokinins are key regulators of cell division and differentiation. nih.gov By arresting cell division and elongation, this compound's activity runs counter to the growth-promoting functions of these hormones. Research on other growth inhibitors shows that they can reduce plant height and internode length by restricting gibberellin production or signaling. researchgate.net While direct molecular interaction between this compound and hormone receptors is not its primary mechanism, the physiological outcomes of its microtubule-inhibiting action manifest as an antagonistic effect on the function of growth-promoting hormones. mdpi.com

Molecular Binding and Recognition

The specificity of this compound's action is determined by its interaction with its molecular target. The selective binding to tubulin proteins in plants and protozoa, but not in animals, underpins its herbicidal efficacy. molbiolcell.orgasm.org

Identification of Tubulin Proteins as Primary Molecular Targets

Extensive research has unequivocally identified tubulin as the primary molecular target for dinitroaniline herbicides, including this compound. molbiolcell.orgmolbiolcell.org Tubulin exists as a heterodimer of two distinct but related proteins, α-tubulin and β-tubulin. wikipedia.org Studies have shown that dinitroanilines selectively bind to the α-tubulin subunit in sensitive species. molbiolcell.orgacs.org This binding is of high affinity in plant and protozoan tubulin but is weak or non-existent in vertebrate tubulin, which explains the compound's selectivity. molbiolcell.orgasm.org The identification of tubulin as the target was confirmed through experiments where mutations in the α-tubulin gene conferred resistance to dinitroaniline herbicides. molbiolcell.orgmolbiolcell.org

Binding Site Analysis and Conformational Changes Induced by this compound

Computational docking studies and analysis of resistance-conferring mutations have helped to map the binding site of dinitroanilines on α-tubulin. asm.orgmolbiolcell.org The proposed binding site is located in a pocket beneath the N-loop (also known as the H1-S2 loop) of the α-tubulin protein. asm.orgmolbiolcell.org Residues identified as part of this binding site include Val4, Ser6, Phe24, His28, Leu136, Ile235, Thr239, and Arg243. molbiolcell.org Mutations in these residues can reduce the binding affinity of the herbicide, leading to resistance. molbiolcell.org

The binding of this compound to this site is thought to induce significant conformational changes in the tubulin protein. mdpi.combiorxiv.org Molecular dynamics simulations suggest that herbicide binding restricts the flexibility of the α-tubulin N-loop, which is critical for the interactions between adjacent tubulin dimers in a microtubule protofilament. asm.orgmolbiolcell.org This induced conformational change, particularly a curvature within and between tubulin dimers, is incompatible with the straight, lattice-like structure of a stable microtubule. nih.gov By disrupting the normal conformation and interactions of tubulin, this compound effectively prevents the polymerization process required for microtubule formation and function. molbiolcell.orgnih.gov

Downstream Physiological and Morphological Effects in Plants

The inhibition of microtubule-dependent processes by this compound manifests in several observable effects on plant growth and development. These effects are harnessed in various agricultural contexts to modify plant structure and improve crop outcomes.

This compound is widely used in tobacco cultivation to control the growth of axillary buds, commonly known as suckers. regulations.govepa.gov After the apical bud of the tobacco plant is removed (a practice called "topping"), the plant redirects energy to axillary buds, which then begin to grow vigorously. allenpress.comcoresta.org This sucker growth can diminish the quality and yield of the tobacco leaves. regulations.govcoresta.org

This compound acts as a contact-local systemic growth regulator. plantgrowthhormones.comncsu.edusinoagrochem.com.cn For it to be effective, it must be applied directly to the leaf axils, where it is absorbed and translocated to the axillary buds. regulations.govncsu.edu There, it inhibits cell division and growth in the meristematic cells, effectively suppressing sucker development for the duration of the growing season. plantgrowthhormones.comcoresta.org Unlike some other control agents, this compound does not typically cause the suckers to turn brown or black; instead, they may appear yellow and deformed as their growth ceases. ncsu.edumade-in-china.com Research has shown that the timing of application is crucial, with post-topping applications yielding better sucker control. coresta.org

Table 1: Research Findings on this compound for Sucker Control in Tobacco

Research Focus Key Finding Reference(s)
Mechanism Inhibits cell division in meristematic cells of axillary buds. plantgrowthhormones.com
Application Must be applied directly to leaf axils to be effective. regulations.govncsu.edu
Efficacy Can provide season-long control of sucker development. regulations.govmade-in-china.com
Combination Therapy Tank-mixing with fatty alcohols or diflufenzopyr (B12349329) can significantly increase sucker control and tobacco yield. allenpress.comcoresta.org

| Residue Reduction | Combining with high-performance amino acids can allow for reduced this compound dosages while maintaining efficacy, leading to lower residues. | coresta.org |

This compound's growth-inhibiting properties are utilized to modify plant architecture, which can lead to enhanced crop yields. guidechem.comgoogle.com By controlling vegetative growth, the plant's resources can be redirected to reproductive organs, such as fruits and bolls. researchgate.net This is particularly evident in cotton production, where this compound is used as a chemical topping agent to inhibit apical dominance. researchgate.net

Table 2: Effects of this compound on Cotton Canopy and Yield

Parameter Effect of this compound Treatment Consequence Reference(s)
Fruiting Branch Length Significantly reduced, especially in the upper canopy. Creates a more compact plant structure. sciengine.comresearchgate.net
Leaf Area Index (LAI) Increased in the upper canopy. Longer leaf area duration. sciengine.comresearchgate.net
Light Transmittance Increased in upper and middle canopy layers. Better light distribution. sciengine.com

| Boll Number | Increased in upper and middle canopy layers. | Tendency to increase total boll numbers and yield. | sciengine.comresearchgate.net |

In various horticultural crops, this compound is applied to inhibit excessive vegetative growth, thereby promoting fruit set and improving fruit quality. agrochemicalpesticides.comsld.cu By controlling the growth of new shoots, particularly in fruit trees, the plant can allocate more energy towards flowering and fruit development. agrochemicalpesticides.complantgrowthhormones.com

In citrus, for example, spraying this compound can effectively inhibit the growth of summer shoots, which promotes fruit preservation, encourages fruit expansion, and can lead to increased production. plantgrowthhormones.complantgrowthhormones.com Similarly, in litchi cultivation, applying this compound after the maturation of autumn shoots can control the emergence and growth of winter shoots. plantgrowthhormones.com Research has demonstrated that this control of vegetative growth in litchi has a significant positive effect on yield, with one study reporting a yield increase of 116.12% to 206.23% compared to the control group, without negatively affecting fruit quality. plantgrowthhormones.com

The application of plant growth regulators can be an effective approach to reduce the negative impacts of stress on plant growth. sld.cu While this compound's primary role is growth inhibition, this action can have secondary effects on a plant's ability to withstand certain stresses. researchgate.netdntb.gov.ua By regulating plant development, these compounds can help optimize physiological processes, which may include enhancing resilience to both biotic and abiotic stressors. researchgate.netmdpi.commdpi.com

For instance, in citrus, the application of this compound has been associated with enhanced disease resistance in addition to its effects on fruit set and growth. plantgrowthhormones.com The general principle is that by managing vegetative growth, the plant's resources are better conserved and allocated, potentially bolstering its defense mechanisms. researchgate.netnih.gov Biostimulants and growth regulators can help plants cope with adverse conditions by modifying their physiology to better withstand environmental pressures like drought or temperature extremes. brandonbioscience.comfrontiersin.orgfrontiersin.org

Table 3: Chemical Compounds Mentioned

Compound Name PubChem CID
This compound 62210
Pendimethalin 36726
Maleic Hydrazide 8411
Paclobutrazol 65939
Diflufenzopyr 159577
Fatty Alcohols N/A (Class of compounds)

Metabolism and Degradation Pathways

Flumetralin Biotransformation in Biological Systems

The biotransformation of this compound has been investigated in various biological systems, revealing distinct metabolic pathways in animals and plants. These processes primarily involve the chemical alteration of the parent compound into various metabolites.

In animals, the metabolism of this compound proceeds through several key reactions. rayfull.com Studies in rats indicate that after oral administration, a significant portion of this compound is excreted in the urine and feces. regulations.gov The primary metabolic pathways identified include the reduction of the nitro groups, acetylation of the resulting amino groups, and hydroxylation of the phenyl ring. rayfull.com

The reduction of the nitro groups on the dinitrophenyl ring is a critical initial step. This process transforms the nitro moieties (-NO2) into amino groups (-NH2). Following this reduction, the newly formed amino groups can undergo acetylation, where an acetyl group is added. Another identified metabolic route is the hydroxylation of the phenyl ring, which introduces a hydroxyl group (-OH) onto the aromatic structure. rayfull.com

Comparative metabolism studies with other pesticides in species like rats and goats have shown that while there can be similarities in metabolic pathways, such as the reduction of nitro groups, the extent and nature of subsequent reactions can differ. nih.govnih.gov For instance, the formation of specific conjugates can vary between species. nih.gov The process of nitroreduction itself is a well-established metabolic pathway for many xenobiotics containing nitro groups, often catalyzed by nitroreductase enzymes. nih.gov Similarly, the acetylation of aromatic amines is a common detoxification pathway. iosrjournals.org

In tobacco plants, this compound undergoes rapid and extensive metabolism. rayfull.commaguirehq.com The compound is absorbed by the plant within a few hours of application. regulations.gov The metabolic processes in tobacco are characterized by the reduction or even complete removal of the substituents attached to the this compound molecule. rayfull.commaguirehq.com This rapid degradation is a key aspect of its use as a plant growth regulator in tobacco, where it controls the growth of axillary buds, or "suckers". regulations.govplantgrowthhormones.com The breakdown of this compound within the plant ensures that its regulatory effect is localized and does not persist indefinitely. maguirehq.com

Several metabolites of this compound have been identified and characterized in various environmental and biological systems.

Under anaerobic soil and aquatic sediment conditions, the major metabolite CGA 275536 is formed through the reduction of one of the nitro groups to an amino group. regulations.govcabidigitallibrary.org This metabolite has been detected at significant levels in anaerobic soil studies. regulations.gov Another metabolite, CGA 276432 , is also formed, particularly in sediment and through aqueous photolysis. cabidigitallibrary.orgherts.ac.uk

In aquatic systems, particularly in sediment, the metabolite SYN 546697 has been identified as a major transformation product. cabidigitallibrary.orgherts.ac.uk The table below summarizes these identified metabolites and the systems in which they are primarily found.

Metabolite IDFormation Medium / System
CGA 275536 Anaerobic Soil, Sediment, Water
SYN 546697 Sediment
CGA 276432 Water (Photolysis), Sediment

Plant Metabolism: Rapid and Extensive Degradation in Tobacco, Including Reduction or Complete Removal of Substituents

Environmental Fate and Persistence

The environmental fate of this compound is largely dictated by its interaction with soil and water, with photolysis playing a crucial role in its degradation.

In the terrestrial environment, this compound is characterized by its strong adsorption to soil particles, which renders it largely immobile. rayfull.compsu.edu This high adsorption is primarily linked to the organic matter content of the soil. psu.eduallenpress.com Consequently, there is a low tendency for this compound to leach into groundwater. psu.eduepa.gov

The primary route of degradation for this compound on soil surfaces is photolysis, the breakdown of the chemical by sunlight. rayfull.compsu.edu Laboratory studies have shown that photodegradation on soil surfaces can be rapid. psu.edu The depth of direct photolysis in soil is generally limited to the top few millimeters where sunlight can penetrate. acs.org Under anaerobic soil conditions, degradation is considerably faster than in aerobic conditions, with the formation of the major metabolite CGA 275536. cabidigitallibrary.org However, in dark, aerobic conditions, this compound is very persistent. cabidigitallibrary.org

In aquatic environments, photolysis is also a major degradation pathway for this compound. regulations.govpsu.edu The process can be quite rapid in aqueous solutions when exposed to natural sunlight. psu.edu This degradation leads to the formation of several products, including a major degradate identified as CGA288244 and its hydroxylated form. regulations.govcabidigitallibrary.org These degradates have been observed to form in significant amounts during aqueous photolysis studies. regulations.gov

This compound is stable to hydrolysis at neutral and acidic pH levels but shows degradation under basic conditions. psu.edu Due to its properties, when this compound enters aquatic systems, it tends to partition rapidly from the water column to the sediment. cabidigitallibrary.org In water-sediment systems, several major metabolites have been identified, including SYN 546697, CGA 275536, and CGA 276432. cabidigitallibrary.org

The table below provides a summary of key degradation products in aquatic systems.

Degradate IDFormation Pathway
CGA288244 Aqueous Photolysis
Hydroxylated CGA288244 Aqueous Photolysis
SYN 546697 Sediment Degradation
CGA 275536 Sediment Degradation
CGA 276432 Sediment Degradation, Aqueous Photolysis

Hydrolytic Stability Across pH Ranges

pH LevelStability FindingSource
5Stable rayfull.comrayfull.netusda.gov
7Stable rayfull.comrayfull.netusda.gov
9Stable rayfull.comrayfull.netusda.gov

Comparison of Metabolic Pathways Across Different Matrices

The degradation and metabolic pathways of this compound vary significantly depending on the environmental matrix.

In Soil: In anaerobic soil conditions, this compound degrades through the sequential reduction of its nitro (NO₂) groups to amines (NH₂). regulations.gov This process yields a major degradate, identified as CGA-275536 (an aniline), and a minor degradate, CGA-276432. regulations.gov In one study, the major degradate CGA-275536 was detected at a maximum of 33% of the applied substance after 60 days. regulations.gov On the soil surface, photolysis is also a recognized degradation pathway. rayfull.com The physico-chemical properties of the soil can have a significant effect on the degradation processes and the identity of the resulting products. fedepalma.org

In Animals and Plants: Metabolism in animals involves several reactions, including the reduction of the nitro groups, acetylation of the resulting amino groups, and hydroxylation of the phenyl ring. rayfull.com In tobacco plants, the metabolism of this compound is reported to be both rapid and extensive. rayfull.com The metabolic processes in tobacco can involve the reduction or even the complete removal of substituents from the parent molecule. rayfull.com

Table of Mentioned Compounds

Compound Name PubChem CID
This compound 51433
CGA-275536 1546747
CGA-276432 11666698
CGA288244 Not Available

Toxicological and Ecotoxicological Investigations

Mammalian Toxicology Research

Comprehensive toxicological databases for flumetralin indicate specific target organs and developmental effects, while other areas of toxicity have not been observed in standard regulatory testing. regulations.gov

Regulatory assessments have generally concluded a lack of evidence for certain toxicological endpoints. In a battery of studies, no evidence of immunotoxicity was observed. regulations.gov Similarly, this compound did not produce a tumorigenic response in carcinogenicity studies in either rats or mice, leading to its classification as "Not Likely to be Carcinogenic to Humans". epa.govapublica.org The mutagenicity database was also considered adequate, with no mutagenicity observed in the standard battery of tests. epa.gov

Furthermore, no clinical signs indicating neurotoxicity were reported in chronic toxicity/carcinogenicity studies in rats, developmental toxicity studies in rats and rabbits, or other available studies. regulations.govepa.gov

However, some research presents contrasting findings regarding its genotoxic potential. An in-vitro study on human peripheral blood lymphocytes found that this compound was clastogenic, cytotoxic, and cytostatic. nih.gov In this study, this compound significantly increased the frequency of structural chromosomal aberrations and induced micronucleus formation at certain concentrations. nih.gov

Toxicological reviews have identified the liver as a primary target organ for this compound. regulations.gov In a mouse carcinogenicity study, an increase in liver weight was observed in both sexes at the two highest dose levels. epa.gov A combined chronic toxicity/carcinogenicity study in rats also noted increased liver weight. epa.gov

In addition to hepatic effects, changes in the blood and kidneys have been observed. regulations.govepa.gov

The potential for this compound to affect reproduction and development has been investigated in multiple animal models, revealing effects on both the maternal organism and the developing fetus.

Developmental toxicity studies have shown that this compound exposure can impact maternal health and fetal growth. In a study where pregnant mice inhaled this compound, a significant reduction in maternal weight gain was observed. redalyc.orgunesp.br This was accompanied by evidence of impaired intrauterine development, including diminished weight and length of the fetuses. redalyc.org Specifically, the mean weights of the fetal heart, liver, kidneys, and testicles were significantly decreased compared to the control group. redalyc.org

In studies with rabbits, developmental effects occurred at doses that also produced maternal toxicity. epa.gov In rats, while no reproductive toxicity was observed, a decrease in body weight was noted in the offspring at the high-dose level, while maternal toxicity (slight decrease in body weight) was seen at mid- and high-dose levels. epa.gov Studies in rabbits indicated increased post-implantation loss and a higher incidence of litters with total resorption at certain dose levels. regulations.govepa.gov

Investigations have revealed the potential for this compound to cause structural malformations in developing fetuses. redalyc.org Inhalation exposure in pregnant mice resulted in fetuses showing visceral changes, with significant alterations in the uterus, kidneys, and liver. redalyc.orgunesp.br

Skeletal abnormalities were also prominent in this mouse model, including hydrocephalus (the buildup of fluid in the cavities deep within the brain) and incomplete skull ossification in treated groups. redalyc.orgunesp.br At higher exposure durations, anomalies of the occipital bone and the 13th rib were observed. redalyc.orgunesp.br

Developmental toxicity studies in other species have shown similar findings. In rabbits, exposure led to an increased incidence of external alterations, such as flexure of the forepaw at the wrist, and skeletal alterations, including fused sternebrae and absent ossification of the caudal vertebral centers. epa.gov In rats, a slight increase in external and skeletal malformations was observed at the highest dose tested. regulations.govepa.gov

Table 1: Summary of Selected Developmental and Reproductive Toxicity Findings for this compound

SpeciesEffect TypeSpecific FindingsCitation
MouseMaternal EffectReduced maternal weight gain redalyc.org
MouseFetal DevelopmentReduced fetal weight and length; Reduced heart, liver, kidney, and testicle weight redalyc.org
MouseVisceral AnomaliesAlterations in uterus, kidneys, and liver redalyc.orgunesp.br
MouseSkeletal AnomaliesHydrocephalus, incomplete skull ossification, deformed occipital bone, 13th rib anomalies redalyc.orgunesp.br
RabbitReproductive EffectIncreased incidence of litters with total resorption, increased post-implantation loss regulations.govepa.gov
RabbitSkeletal/External AnomaliesFlexure of forepaw, fused sternebrae, absent ossification of caudal vertebrae epa.gov
RatFetal DevelopmentDecreased offspring body weight, increased runts regulations.govepa.gov
RatSkeletal AnomaliesSlight increase in skeletal malformations regulations.govepa.gov

Reproductive and Developmental Toxicity Studies

Maternal Effects and Fetal Development

Ecotoxicological Impact Assessments

This compound is persistent in terrestrial and aquatic environments and can enter surface water via runoff. regulations.govregulations.gov Its impact varies significantly among different types of organisms.

Studies show that this compound has low toxicity to birds in acute oral tests. rayfull.commaguirehq.com However, chronic exposure in avian species has been shown to adversely affect hatchling weights and survivorship. regulations.gov

In contrast, this compound is highly toxic to fish. rayfull.com It demonstrates moderate toxicity to aquatic invertebrates and algae. rayfull.com Further investigation into its impact on aquatic ecosystems revealed that while it may have minimal effects on green algae and cyanobacteria, diatoms appear to be affected by exposure. regulations.gov Due to a lack of data, the risk to benthic invertebrates could not be conclusively ruled out. regulations.gov

Table 2: Acute Ecotoxicity of this compound for Various Species

Organism GroupSpeciesEndpointValue (a.i. mg/L or mg/kg)Toxicity LevelCitation
BirdsJapanese QuailAcute Oral LD50>2000 mg/kgLow rayfull.com
FishBluegill Sunfish96-hour LC500.023 mg/LHigh rayfull.com
Aquatic InvertebratesDaphnia magna48-hour EC50>0.160 mg/LModerate rayfull.com
AlgaePseudokirchneriella subcapitata72-hour EC500.85 mg/LModerate rayfull.com
EarthwormsEisenia foetida14-day LC50>500 mg/kgModerate rayfull.com

Effects on Aquatic Organisms: Fish, Daphnia Magna, Algae, and Aquatic Vascular Plants

This compound has demonstrated varying levels of toxicity to aquatic life. It is classified as very highly toxic to freshwater fish on an acute exposure basis. epa.gov For instance, the 96-hour acute lethal concentration (LC50) for Bluegill sunfish is 0.023 mg of active ingredient per liter (a.i./L). rayfull.netrayfull.com Chronic toxicity has also been observed in fish. In a 38-day study with fathead minnows, survival was significantly reduced at concentrations of 2.4 µg a.i./L and higher. epa.gov

For aquatic invertebrates, this compound is considered moderately toxic. rayfull.com In a 48-hour study with Daphnia magna, the median effective concentration (EC50) causing immobilization was determined to be greater than 0.160 mg a.i./L, with a no-observed-adverse-effect concentration (NOAEC) of 33 µg a.i./L. epa.govrayfull.com Another study reported an EC50 of over 0.16 mg/l for Daphnia magna over a 48-hour period. lgcstandards.com

The compound exhibits moderate toxicity to algae. rayfull.netrayfull.com The 72-hour acute EC50 for the green algae Pseudokirchneriella subcapitata is 0.85 mg a.i./L. rayfull.netrayfull.com A comparative study involving eight freshwater phytoplankton species found that green algae were generally more sensitive to this compound than cyanobacteria. pjoes.compjoes.com The sensitivity of different algal species to this compound can vary significantly. pjoes.com

Regarding aquatic vascular plants, studies on Lemna gibba (a free-floating aquatic plant) indicate no level of concern exceedances for this species. regulations.gov The acute 7-day EC50 for biomass was reported as 0.15 mg/L. herts.ac.uk

Table 1: Acute Toxicity of this compound to Aquatic Organisms

OrganismTest DurationEndpointValue (mg/L)Toxicity Classification
Bluegill sunfish (Lepomis macrochirus)96 hoursLC500.023 rayfull.netlgcstandards.comHigh rayfull.net
Daphnia magna (Water flea)48 hoursEC50>0.160 rayfull.netlgcstandards.comModerate rayfull.net
Pseudokirchneriella subcapitata (Green algae)72 hoursEC500.85 rayfull.netlgcstandards.comModerate rayfull.net
Lemna gibba (Duckweed)7 daysEC50 (biomass)0.15 herts.ac.ukModerate herts.ac.uk

Effects on Terrestrial Organisms: Birds, Earthworms, and Insect Pollinators (Honey Bees)

This compound demonstrates low acute toxicity to birds. rayfull.netrayfull.com The acute oral lethal dose (LD50) for Japanese quail is greater than 2000 mg of active ingredient per kilogram (a.i./mg/kg), and for mallard ducks, it is greater than 2150 mg a.i./kg-bw. epa.govrayfull.netrayfull.com Subacute dietary studies on both mallard ducks and Northern bobwhite quail showed no adverse effects, with the LC50 being greater than 4800 mg a.i./kg diet. epa.gov However, chronic reproductive studies on mallard ducks have shown adverse effects on hatchling weight and survivorship at certain concentrations. regulations.gov

The compound is considered to have moderate toxicity to earthworms. rayfull.netrayfull.com The 14-day acute LC50 for Eisenia foetida is greater than 500 mg a.i./kg. rayfull.netrayfull.com Another source indicates an LC50 of over 1000 mg/kg for earthworms. 9ele.com

Studies on the acute toxicity of this compound to honey bees have yielded varied results. One assessment categorized this compound as practically non-toxic to honey bees on an acute contact basis, with a contact LD50 value greater than 105.3 µg a.i./bee. regulations.gov The same study reported an oral LC50 value of greater than 218.9 µg a.i./bee, though solubility issues with the test substance were noted. regulations.gov Another source classifies it as relatively nontoxic to bees. pesticidestewardship.org Conversely, a study on the acute oral toxicity of flumethrin (B136387) (a different pyrethroid insecticide, not to be confused with this compound) found it to be highly toxic to honey bees, disrupting their motor coordination. nih.gov It is important to distinguish between these two different compounds. A draft ecological risk assessment by the EPA stated there is not a risk concern for acute contact exposure to adult honeybees from this compound. regulations.gov

Table 2: Acute Toxicity of this compound to Terrestrial Organisms

OrganismEndpointValueToxicity Classification
Japanese QuailOral LD50>2000 mg/kg rayfull.netLow rayfull.net
Mallard DuckOral LD50>2150 mg/kg-bw epa.govPractically non-toxic epa.gov
Eisenia foetida (Earthworm)14-day LC50>500 mg/kg rayfull.netModerate rayfull.net
Honey Bee (Apis mellifera)Contact LD50>105.3 µ g/bee regulations.govPractically non-toxic regulations.gov
Honey Bee (Apis mellifera)Oral LC50>218.9 µ g/bee regulations.govPractically non-toxic regulations.gov

Potential for Adverse Effects on Non-Target Terrestrial and Aquatic Organisms

This compound is recognized as being very toxic to aquatic life with long-lasting effects. rayfull.netlgcstandards.com Its use has the potential to cause adverse effects on non-target organisms. epa.gov The primary routes of environmental exposure are runoff, leaching, and spray drift. regulations.gov Due to its properties, it may reach sediment, where benthic invertebrates could be exposed. regulations.gov

For terrestrial organisms, while the acute risk to birds and mammals appears low, there is a potential for chronic risk to mammals. epa.gov this compound is also expected to adversely affect sensitive terrestrial plants. regulations.gov The compound is classified as a skin irritant and may cause an allergic skin reaction. lgcstandards.com

The potential for indirect effects on wildlife also exists. Because this compound can affect terrestrial and semi-aquatic plants, it may lead to changes in the food supply or habitat for various animals. epa.gov Pesticides, in general, can negatively impact a diverse range of non-target species, which may contribute to biodiversity loss. nih.gov

Residue and Exposure Studies

This subsection examines the detection of this compound in tobacco and its movement through the environment.

Detection and Quantification of this compound Residues in Tobacco

This compound is used to control sucker growth on tobacco plants, and its residues can be detected on cured tobacco leaves. ncsu.edu Several analytical methods have been developed for the detection and quantification of these residues.

One study utilized gas chromatography coupled with gel permeation chromatography to analyze for ten herbicides, including this compound, in tobacco samples. tsijournals.com This method demonstrated good recovery rates (83.8–100.1%) and low detection limits (0.001–0.004 mg/kg). tsijournals.com Another advanced method involves gas chromatography-quadrupole time-of-flight mass spectrometry combined with mini solid-phase extraction for the analysis of multiclass pesticide residues. mdpi.com This technique successfully detected and quantified this compound in real tobacco samples, with all levels below the guidance residue levels set by CORESTA. mdpi.com

A method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been developed for determining this compound residues in tobacco, offering high sensitivity and selectivity. google.com Research has shown that this compound residues generally decrease from the lower to the middle and upper stalk positions of the tobacco plant. ncsu.edu The CORESTA has established a recommended method for the determination of this compound residues on tobacco. coresta.org

Environmental Exposure Pathways (Runoff, Leaching, Spray Drift, Volatilization)

This compound can enter the environment through several pathways associated with its agricultural use. The primary routes of exposure are considered to be runoff, leaching, and spray drift. regulations.gov

Runoff: Because this compound is persistent in surface soils, it can be transported to surface water bodies through runoff, either dissolved in the water or adsorbed to soil particles. epa.govorgprints.org

Leaching: The compound is strongly adsorbed to soil, which generally makes it immobile. rayfull.netrayfull.com However, there is some potential for it to leach into groundwater. regulations.gov Leaching is more likely in sandy or coarse-textured soils. gov.nl.ca

Spray Drift: During application, spray droplets can drift from the target area and contaminate adjacent land and water bodies. regulations.govgov.nl.ca Using coarse spray can help mitigate this. regulations.gov

Volatilization: Pesticides can turn into a gas or vapor, a process known as volatilization. gov.nl.ca This can lead to vapor drift, where the pesticide vapors move from the application site, potentially contaminating nearby areas. gov.nl.caregulations.gov

Degradation of this compound in the environment is primarily through photolysis (breakdown by light). rayfull.netrayfull.com It is stable to hydrolysis at various pH levels. rayfull.netrayfull.com

Potential for Drinking Water Contamination

Given its use on tobacco crops and its environmental fate characteristics, there is a potential for this compound to contaminate drinking water sources. epa.govregulations.gov The primary pathways for this contamination are runoff from treated fields into surface water and, to a lesser extent, leaching into groundwater. regulations.govorgprints.org The U.S. Environmental Protection Agency (EPA) has considered drinking water exposure in its human health risk assessments for this compound. epa.govregulations.gov Model-derived estimated drinking water concentrations (EDWCs) are used to assess potential dietary risks from drinking water. regulations.gov

Analytical Methodologies for Flumetralin

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of pesticide residues, including Flumetralin. These methods separate the target analyte from complex sample matrices, allowing for sensitive and selective detection.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the determination of this compound. routledge.com The method's adaptability allows it to be used with various detectors, with the UV-Diode Array Detector (UV-DAD) being a common choice for analyzing dinitroaniline herbicides. psu.eduresearchgate.net

A study detailing the analysis of this compound in the medicinal plant Plantago major utilized a matrix solid-phase dispersion (MSPD) method for sample preparation, followed by HPLC/UV-DAD for detection. researchgate.net The chromatographic separation was achieved using a reversed-phase Synergy polar-RP analytical column (250 × 4.6 mm i.d.). researchgate.net This method was validated with spiked samples, demonstrating its effectiveness for residue analysis. researchgate.net

Research findings for an HPLC-based method for this compound are summarized below:

Interactive Table: HPLC-UV/DAD Method Performance for this compound in Plantago major
Parameter Value
Sample Size 0.5 g
Sorbent 0.5 g Silica (B1680970) Gel
Eluting Solvent Dichloromethane (20 mL)
Average Recovery 62.2% to 110%
Relative Standard Deviation (RSD) 5.4% to 18.5%
Limit of Detection (LOD) 0.05-0.07 µg/g
Limit of Quantification (LOQ) 0.15-0.25 µg/g

Data sourced from a study on fresh and dehydrated Plantago major medicinal plant material. researchgate.net

Gas Chromatography (GC) with Various Detection Systems (e.g., MS, ECD)

Gas Chromatography (GC) is frequently employed for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net The technique is often paired with highly sensitive detectors such as the Electron Capture Detector (ECD) and Mass Spectrometry (MS). jocpr.comusgs.gov

GC with an electron capture detector (GC-ECD) is a well-established method for determining dinitroaniline herbicide residues in various samples, including soil and crops like cotton. oup.comcricaas.com.cn The high electron affinity of the nitro groups in this compound makes GC-ECD a particularly sensitive and suitable detection method. oup.com For instance, a method for analyzing dinitroaniline herbicides in tissue and excreta involves extraction with an organic solvent, cleanup via silica gel chromatography, and final analysis by GC-ECD, with recoveries averaging over 80%. oup.com

GC coupled with mass spectrometry (GC-MS) provides enhanced selectivity and structural confirmation. usgs.gov An analytical method for this compound in water uses GC with negative ion chemical ionization mass spectrometry detection (GC-NICI-MSD), achieving a limit of quantitation (LOQ) of 0.05 μg/L. regulations.govepa.gov In this method, the deprotonated molecular ion (m/z 421) is selected as the target ion for quantification. epa.gov Another GC-MS method for sediment analysis reported a method detection limit (MDL) for this compound ranging from 0.6 to 3.4 µg/kg dry weight, with recoveries between 75% and 102%. usgs.gov

Interactive Table: GC Method Performance for this compound Analysis

Technique Matrix Recovery LOD/LOQ/MDL Reference
GC-ECD Rat Tissues & Excreta >80% - oup.com
GC-NICI-MSD Water - LOQ: 0.05 µg/L regulations.govepa.gov
GC-MS Sediment 75% - 102% MDL: 0.6 - 3.4 µg/kg usgs.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and highly selective technique for determining pesticide residues. google.com It combines the separation capabilities of liquid chromatography with the precise detection and quantification of mass spectrometry. usgs.gov This method is particularly advantageous for its sensitivity and speed compared to conventional GC or single-quadrupole LC-MS methods. google.com

In a typical LC-MS/MS analysis of this compound, an electrospray ionization (ESI) source in positive mode is used. usgs.govusgs.gov The instrument monitors specific mass transitions from a precursor ion to one or more product ions. For this compound, the precursor ion is typically m/z 422.1, which fragments into product ions such as m/z 143 and m/z 107. usgs.gov

A method for determining this compound in tomatoes using a modified QuEChERS sample preparation technique coupled with LC-MS/MS reported recovery yields between 80.7% and 114.6%, with a limit of quantification (LOQ) of 200 μg kg⁻¹. rsc.orgresearchgate.net Another method for detecting this compound in tobacco utilized UPLC-MS/MS, highlighting its superior sensitivity and selectivity. google.com

Interactive Table: LC-MS/MS Method Parameters and Performance for this compound

Parameter Value (Water Analysis) Value (Tobacco Analysis) Value (Tomato Analysis)
Ionization Mode ESI Positive ESI Positive ESI Positive
Precursor Ion (m/z) 422.1 - -
Product Ions (m/z) 143, 107 - -
Recovery - - 80.7% - 114.6%
LOQ - - 200 µg kg⁻¹
LOD - - 61 µg kg⁻¹

Data sourced from multiple studies. google.comusgs.govrsc.orgresearchgate.net

Electrochemical Methods

Electrochemical methods offer a rapid and selective alternative for the analysis of electroactive pesticides like this compound. jocpr.com These techniques are based on the oxidation or reduction of the analyte at an electrode surface.

Differential Pulse Polarography (DPP)

Differential Pulse Polarography (DPP) is an electrochemical technique used for the determination of this compound in various samples, including formulations, grains, soils, and water. jocpr.comjocpr.com The method is based on the electrochemical reduction of the two nitro groups present in the this compound molecule at a dropping mercury electrode (DME). jocpr.comjocpr.com This reduction is an eight-electron process that produces the corresponding hydroxylamine (B1172632) groups. jocpr.com

The analysis is typically performed in a Britton-Robinson buffer over a pH range of 2.0 to 12.0, using an acetone-water mixture as the solvent. jocpr.comjocpr.com DPP measures the differential current before and after a potential pulse is applied, resulting in a peak-shaped polarogram where the peak height is proportional to the analyte concentration. chemicool.comamelchem.com This technique demonstrates high sensitivity, with a reported lower detection limit for this compound of 1.87 x 10⁻⁸ M. jocpr.comjocpr.com

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a potent electrochemical technique used to study the redox behavior of compounds like this compound. neware.netotago.ac.nz In CV, the potential is swept linearly to a set value and then reversed, and the resulting current is measured. nih.gov This method provides insights into the electrochemical processes, such as whether a reaction is reversible or irreversible. nih.gov

Studies on this compound using a hanging mercury drop electrode (HMDE) show that it undergoes an irreversible reduction process. jocpr.comd-nb.info This is indicated by the presence of reduction peaks in the forward scan without corresponding oxidation peaks in the reverse scan. d-nb.info The electrochemical behavior involves the reduction of the two nitro groups. jocpr.com In some cases, two overlapping reduction signals are observed, which can be better resolved by adding a surfactant like hexadecyltrimethylammonium bromide to the supporting electrolyte. d-nb.inforesearchgate.net At higher pH values (pH ≥ 10), a small anodic peak may be observed in the reverse scan, which is attributed to the oxidation of the formed hydroxylamine to a nitroso derivative. jocpr.com

Square Wave Voltammetry (SWV) and Square Wave Adsorptive Stripping Voltammetry (SWAdSV)

Electrochemical methods, particularly Square Wave Voltammetry (SWV) and Square Wave Adsorptive Stripping Voltammetry (SWAdSV), offer sensitive and rapid alternatives to traditional chromatographic techniques for the determination of this compound. researchgate.netnih.govresearchgate.net These methods are based on the electrochemical reduction of the nitro groups present in the this compound molecule. jocpr.comjocpr.com

A study by Guziejewski et al. (2017) detailed the use of SWV and SWAdSV with a cyclic renewable silver amalgam film electrode for this compound analysis. researchgate.netnih.gov The electrochemical behavior of this compound was investigated across a pH range of 2.0 to 10.0, with the maximum peak current observed at pH 9.5 in a Britton-Robinson (BR) buffer solution. d-nb.info The presence of a surfactant, hexadecyltrimethylammonium bromide (CTAB), in the supporting electrolyte solution was found to significantly improve the separation of two otherwise overlapping reduction peaks. researchgate.netnih.gov

Optimal parameters for the SWV technique were identified as a frequency of 50 Hz, a pulse amplitude of 40 mV, and a step potential of 5 mV. researchgate.netnih.gov For SWAdSV, which involves a pre-concentration step by adsorption onto the electrode surface, an accumulation potential of -0.2 V and an accumulation time of 60 seconds were found to be optimal for achieving very low detection limits. researchgate.netnih.gov The analytical signal at a more negative potential was chosen for further studies due to its increased stability and precision. d-nb.info These voltammetric techniques have been successfully applied to the determination of this compound in spiked environmental samples. researchgate.netnih.govmendeley.com

Sample Preparation and Extraction Protocols for Diverse Matrices (e.g., Tobacco, Soil, Water, Grains)

The extraction and purification of this compound from complex matrices is a critical step prior to analysis. researchgate.net Various protocols have been developed and validated for different sample types.

Tobacco: A common method involves macerating ground tobacco samples in a methanol/water (9+1) mixture with the aid of celite. coresta.org This is followed by filtration and a liquid-liquid partitioning step with a saturated sodium chloride solution, distilled water, and methylene (B1212753) chloride. coresta.org The organic phase is then cleaned up using a Florisil column. coresta.org Another approach uses acetonitrile (B52724) for extraction, followed by the addition of salts like anhydrous magnesium sulfate (B86663) and sodium chloride, and purification with a primary secondary amine (PSA) adsorbent. google.com A mini solid-phase extraction (SPE) column has also been used for cleanup after acetonitrile extraction. mdpi.com

Soil: A validated method for soil analysis involves extracting the sample with a methanol:water (80/20 v/v) solution using a mechanical shaker. epa.govepa.gov After centrifugation, an aliquot of the extract is partitioned into a hexane:toluene (50/50 v/v) mixture before analysis by GC-MS. epa.govepa.gov An alternative method uses acetone (B3395972) for extraction. allenpress.com

Water: For water samples, a straightforward liquid-liquid extraction is employed. The water sample is extracted with a hexane:toluene (50/50 v/v) solution. epa.gov An aliquot of the organic layer is then directly analyzed. epa.gov Solid-phase extraction (SPE) is another technique used to extract this compound from filtered water samples. usgs.gov Natural peat has also been tested as an effective sorbent for the solid-phase extraction of this compound from water. researchgate.net

Grains: To analyze grains such as rice, samples are first sprayed with a known amount of this compound and allowed to sit for several hours. jocpr.com The extraction is then performed using acetone. jocpr.com The organic solvent is evaporated, and the residue is redissolved in ethanol (B145695) for analysis. jocpr.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves acetonitrile extraction and partitioning with salts, followed by dispersive SPE cleanup, is also applicable for the analysis of this compound in cereals. eurl-pesticides.eu

Method Validation and Performance Characteristics (e.g., Detection Limits, Recovery, Precision)

The reliability of analytical methods for this compound is established through rigorous validation, assessing parameters such as detection limits, recovery, and precision.

Detection and Quantification Limits: The limit of detection (LOD) and limit of quantification (LOQ) vary depending on the analytical technique and the matrix. For SWAdSV, a very low LOD of 6.5 × 10⁻¹⁰ mol dm⁻³ was achieved with a 60-second accumulation time. nih.govmendeley.com A differential pulse polarographic method reported an LOD of 1.87 x 10⁻⁸ M. jocpr.comjocpr.com For chromatographic methods, the LOQ for this compound in water using GC-NICI-MS was validated at 0.05 µg/L. epa.govepa.gov In soil, the LOQ was established at 0.01 mg/kg using the same technique. epa.govepa.govcabidigitallibrary.org For cereals like rice, an LOQ of 0.005 mg/kg has been validated using the QuEChERS method coupled with GC-MS/MS. eurl-pesticides.eueurl-pesticides.eu

Recovery: Recovery studies demonstrate the efficiency of the extraction process. For soil, mean recoveries are typically within the required range of 70-110% at fortification levels of 0.01 mg/kg (LOQ) and 0.1 mg/kg. epa.gov Similarly, for water, mean recoveries of 70-110% are achieved at fortification levels of 0.05 µg/L (LOQ) and 0.5 µg/L. epa.gov In grains, recovery rates greater than 80% have been reported. allenpress.com The SWAdSV method showed excellent recovery for spiked environmental water samples, ranging from 96.0% to 104.5%. d-nb.info

Precision: Precision, often expressed as the relative standard deviation (RSD), measures the repeatability of the method. For SWAdSV, the repeatability at a concentration of 5.0 × 10⁻⁹ mol dm⁻³ was 5.0% RSD (n=6). researchgate.netnih.govmendeley.com Validated methods for water and soil analysis by GC-MS require an RSD of ≤20%. epa.govepa.gov The precision of a method for tobacco analysis, expressed as the coefficient of variation, was found to be dependent on the residue level, ranging from 15% for concentrations above 1.0 ppm to 30-70% for levels between 0.1-0.5 ppm. coresta.org

Interactive Data Table: Performance Characteristics of this compound Analytical Methods

Analytical TechniqueMatrixLOQLODRecovery (%)Precision (%RSD)Citation
SWAdSVSolution (BR Buffer)1.6 x 10⁻⁸ mol dm⁻³6.5 × 10⁻¹⁰ mol dm⁻³96.0 - 104.55.0 researchgate.netnih.govd-nb.infomendeley.com
SWVSolution (BR Buffer)3.3 x 10⁻⁶ mol dm⁻³1.0 x 10⁻⁶ mol dm⁻³-- nih.gov
GC-NICI-MSWater0.05 µg/L0.05 µg/L70 - 110≤ 20 epa.govepa.gov
GC-NICI-MSSoil0.01 mg/kg0.25 pg/µL70 - 110≤ 20 epa.govepa.gov
GC-ECDSoil0.01 mg/kg->80- allenpress.comcabidigitallibrary.org
QuEChERS-GC-MS/MSCereals (Rice)0.005 mg/kg-70 - 120≤ 20 eurl-pesticides.eueurl-pesticides.eu
DPPGrains, Soil, Water-1.87 x 10⁻⁸ M97.5 - 99.0- jocpr.comjocpr.com
LC-MS/MSTobacco0.1 µg/mL--- google.com

Structure Activity Relationships Sar and Design

Dinitroaniline Class of Chemicals and Microtubule Inhibition

Flumetralin is a member of the dinitroaniline class of chemicals, a group widely recognized for its use as pre-emergent herbicides. frontiersin.org3tentos.com.br The primary mechanism of action for dinitroaniline herbicides is the disruption of microtubule assembly. frontiersin.orgnih.gov Microtubules are essential cytoskeletal polymers formed from α- and β-tubulin protein heterodimers, playing a critical role in cell division, cell wall formation, and intracellular transport. nih.govacs.orgmolbiolcell.org

Dinitroanilines, including this compound, exert their effect by binding to unpolymerized tubulin dimers. frontiersin.org This binding event forms a herbicide-tubulin complex that, when it attaches to the growing end of a microtubule, halts further polymerization. frontiersin.org This disruption of microtubule formation inhibits the mitotic spindle apparatus, preventing the proper segregation of chromosomes during cell division and ultimately leading to the death of the target plant, particularly during seed germination. mst.dk

A key characteristic of dinitroanilines is their selective activity. They effectively target microtubules in plants and protozoan parasites but are notably ineffective against the tubulin of animals and fungi. frontiersin.orgacs.orgmolbiolcell.orgnih.gov This selectivity is attributed to differences in the binding affinity for tubulin across different organisms; for instance, oryzalin (B97938) binds to tubulin from maize but not to tubulin from bovine brain tissue. frontiersin.org The binding site for dinitroanilines is located on the α-tubulin subunit. nih.govmolbiolcell.org

Influence of Substituents on Biological Activity

The specific biological activity of any dinitroaniline compound is heavily influenced by the nature and position of its chemical substituents. SAR studies have revealed that modifications to the aniline (B41778) ring and the N-alkyl groups can significantly alter herbicidal efficacy, selectivity, and physical properties like solubility.

For dinitroaniline herbicides, N,N-disubstituted derivatives have proven to be particularly effective. google.com The specific groups attached to the nitrogen atom are crucial; for example, in many cases, the di-n-propyl substitution on the amino group of the 2,6-dinitroaniline (B188716) molecule is considered highly active. ucanr.edu The size of the substituents on the amino group can also determine the substrate specificity for certain enzymes involved in their degradation. nih.gov

Computational Approaches in SAR Studies

Modern drug and herbicide design increasingly relies on computational methods to predict and rationalize the biological activity of chemical compounds. These in silico techniques provide deep insights into the molecular interactions that are often difficult to obtain through experimental methods alone.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mst.dk For pesticides like dinitroanilines, QSAR models are developed by correlating molecular descriptors (e.g., physicochemical properties like lipophilicity, electronic properties, and steric parameters) with observed activity. mst.dkresearchgate.net

A central paradigm in QSAR is that similar structures generally exhibit similar properties and activities. mst.dk For instance, a common QSAR model for herbicides relates the logarithm of the octanol-water partition coefficient (log Kow), a measure of lipophilicity, to the soil organic carbon-water (B12546825) partitioning coefficient (log Koc), which influences the compound's availability in the soil. mst.dk Studies on aromatic nitro-compounds have used QSAR to identify which atoms are most responsible for toxic activity, suggesting the interaction mechanism is based on electron transfer from biological receptors to the nitroaromatic compounds. lew.ro While QSAR models can be powerful predictive tools, their accuracy depends on the quality of the input data and the structural domain for which they were developed. mst.dkmst.dk

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a small molecule (ligand), such as this compound, and its macromolecular target, like tubulin. acs.orgnih.gov Docking predicts the preferred orientation of a ligand when bound to a receptor, helping to elucidate the binding mode and affinity. nih.govfrontiersin.org

For dinitroanilines, docking studies have been instrumental in identifying the binding site on α-tubulin. acs.orgmolbiolcell.orgresearchgate.net These studies predict that dinitroanilines like oryzalin bind to a site located beneath the N loop of α-tubulin, a site distinct from that of other microtubule-targeting agents. molbiolcell.orgresearchgate.net The interaction is stabilized by forces such as van der Waals and hydrogen bonding interactions. asm.org

Molecular dynamics simulations complement docking by providing insights into the dynamic behavior of the ligand-receptor complex over time. acs.orgnih.gov MD simulations of dinitroanilines bound to tubulin have been used to investigate how these compounds affect the protein's dynamics and to analyze the stability of the binding. acs.orgdntb.gov.ua These computational analyses have confirmed that the binding site is conserved among the tubulins of susceptible organisms like protozoa but that dinitroanilines have a significantly decreased and nonspecific affinity for vertebrate tubulin, which explains their selective toxicity. molbiolcell.orgnih.gov

Artificial intelligence (AI) and machine learning (ML) are transforming the field of chemical design and agriculture. frontiersin.orgijabe.org In the context of SAR, AI can analyze vast datasets to identify complex patterns that are not apparent through traditional analysis. ictactjournals.in

While direct application of AI to the SAR of this compound is not widely documented, its use in related areas highlights its potential. For example, AI and ML algorithms are extensively used for weed detection and management. researchgate.netagronomyjournals.com Computer vision systems, often using deep learning and convolutional neural networks (CNNs), can accurately identify weed species from images captured by drones or robots. frontiersin.orgictactjournals.in This enables precision agriculture, where herbicides are applied only where needed, optimizing their use. researchgate.net

Molecular Docking and Dynamics Simulations

De Novo Molecule Design and Optimization Strategies

The insights gained from SAR and computational studies fuel the design of new molecules (de novo design) and the modification of existing ones to enhance desired properties. The goal is to create novel compounds with improved potency, greater selectivity, or better environmental profiles.

For the dinitroaniline class, research has focused on synthesizing novel analogues to improve their therapeutic potential as antiparasitic agents, a secondary application of their selective microtubule inhibition. acs.orgresearchgate.net These efforts involve creating hybrid molecules, for instance by combining the dinitroaniline scaffold with other chemical moieties like ether phospholipids, to produce more potent agents. researchgate.net The design process systematically varies components of the molecule, such as the length of spacer chains or the nature of substituents, to understand their effect on activity and toxicity. researchgate.net

Optimization strategies also aim to address limitations of existing compounds, such as the low water solubility of many dinitroanilines. asm.org By synthesizing derivatives with different functional groups, researchers can modulate properties like hydrophilicity to improve bioavailability and efficacy. asm.org This rational design approach, guided by SAR principles, is essential for developing the next generation of herbicides and therapeutic agents based on the dinitroaniline chemical scaffold. acs.orgnih.gov

Advanced Research Avenues and Future Perspectives

Resistance Development and Management Strategies

The evolution of herbicide resistance in weed populations is a major challenge in agriculture. Understanding the mechanisms of resistance and developing strategies to mitigate it are critical for the long-term efficacy of herbicides like flumetralin.

Resistance to dinitroaniline herbicides has evolved relatively slowly compared to other herbicide classes. researchgate.net The mechanisms of resistance can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR). researchgate.netresearchgate.net

Target-Site Resistance (TSR): Dinitroaniline herbicides act by inhibiting the polymerization of tubulin into microtubules, which are essential for cell division. hracglobal.com TSR in weeds results from point mutations in the genes encoding α-tubulin, one of the building blocks of microtubules. researchgate.netresearchgate.net These mutations alter the herbicide's binding site on the tubulin protein, reducing its inhibitory effect. Specific α-tubulin mutations conferring resistance have been identified in several weed species, including Eleusine indica (goosegrass) and Lolium rigidum (annual ryegrass). researchgate.nethracglobal.com An interesting characteristic of dinitroaniline TSR is that it is often a recessive trait, which may contribute to the slower evolution of resistance compared to the often dominant TSR mutations for other herbicides. researchgate.netresearchgate.net

Non-Target-Site Resistance (NTSR): NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site. researchgate.net The primary NTSR mechanism identified for dinitroanilines is enhanced metabolic detoxification, where the resistant plant breaks down the herbicide more rapidly. hracglobal.com This is often mediated by an increase in the activity of enzyme families such as cytochrome P450 monooxygenases (P450s). hracglobal.comcroplife.org.au For example, a specific P450 gene, CYP81A10, has been identified in Lolium rigidum that confers resistance to trifluralin (B1683247) through metabolic degradation. hracglobal.com NTSR can be particularly problematic as it may confer cross-resistance to herbicides from different chemical classes. croplife.org.au

Resistance TypeMechanismDescriptionExample Weeds
Target-Site Resistance (TSR)Point mutations in α-tubulin genesAlters the herbicide binding site on the tubulin protein, preventing inhibition of microtubule assembly. researchgate.netresearchgate.netEleusine indica, Setaria viridis, Lolium rigidum researchgate.nethracglobal.com
Non-Target-Site Resistance (NTSR)Enhanced metabolic detoxificationIncreased activity of enzymes (e.g., Cytochrome P450s) that break down the herbicide before it reaches its target. hracglobal.comcroplife.org.auLolium rigidum hracglobal.com

An Integrated Weed Management (IWM) approach is essential to delay the evolution of resistance and manage existing resistant populations. researchgate.net Relying on a single herbicide or mode of action greatly increases selection pressure for resistance. frontiersin.org Key strategies to mitigate resistance to dinitroaniline herbicides include:

Rotation and Mixtures of Herbicides: The cornerstone of chemical resistance management is to avoid repeated use of the same mode of action. Herbicides should be rotated annually, and where possible, tank mixtures of herbicides with different modes of action should be used to control the same weed spectrum. frontiersin.orgresearchgate.net This makes it less likely for a weed to survive that is resistant to both modes of action.

Use of Full Labeled Rates: Because some target-site resistance mechanisms for dinitroanilines are recessive, applying herbicides at the full recommended label rate is crucial. hracglobal.com Lower rates may allow heterozygous individuals (carrying one copy of the resistance gene) to survive and reproduce, accelerating resistance evolution. hracglobal.com

Incorporation of Non-Chemical Control Methods: IWM integrates chemical control with other tactics. These include crop rotation, which disrupts weed life cycles and allows for the use of different management practices. frontiersin.org Mechanical methods like cultivation and hand weeding can control weeds that escape herbicide applications. frontiersin.org Additionally, practices that promote a competitive crop canopy can help suppress weed growth. researchgate.net

Monitoring and Prevention: Fields should be regularly scouted to detect and manage weed escapes before they set seed. frontiersin.org Using certified, weed-free crop seed helps prevent the introduction of new resistant weed biotypes. frontiersin.org

By combining these diverse strategies, the selection pressure for dinitroaniline resistance can be significantly reduced, preserving the utility of this compound and other valuable herbicides. researchgate.net

Synergistic Efficacy with Biocontrol Agents

The integration of chemical pesticides with biological control agents is a cornerstone of modern Integrated Pest Management (IPM) programs, aiming to enhance efficacy, reduce chemical loads, and manage resistance. bioprotectionportal.com While specific studies detailing synergistic interactions between this compound and biocontrol agents are not extensively documented in publicly available research, the potential for such synergy is significant. Biocontrol agents, such as fungi from the Trichoderma genus and bacteria like Bacillus subtilis, are known to promote plant growth and suppress pathogens through various mechanisms, including competition, antibiosis, and induction of systemic resistance in the host plant. ekb.egmdpi.comnih.gov

Future research should focus on evaluating the compatibility and synergistic potential of this compound with established plant growth-promoting rhizobacteria (PGPR) and fungal biocontrol agents. nih.gov Such studies are critical for developing more sustainable and effective crop management strategies that leverage the benefits of both chemical and biological inputs. uva.es

Novel Application Methodologies and Formulations

Innovations in formulation technology are pivotal for maximizing the efficiency of active ingredients like this compound while minimizing environmental impact. Research is moving beyond conventional emulsifiable concentrates to more sophisticated delivery systems.

Controlled Release Systems

Controlled-release formulations represent a significant advancement in pesticide application technology. nih.gov These systems are designed to release the active ingredient, this compound, gradually over an extended period. This approach offers several advantages, including prolonging the efficacy of sucker control in tobacco, reducing the number of applications needed, and consequently lowering labor costs and the total amount of chemical introduced into the environment. nih.gov

Methodologies for creating such systems include matrix-based granules and encapsulation. For example, a study on the herbicide fluometuron (B1672900) demonstrated that incorporating it into a lignin-based matrix significantly reduced its release rate compared to commercial granular formulations. google.com Similar matrix technologies could be adapted for this compound. Another approach is the development of advanced suspending agents, which improve the physical and chemical stability of the formulation, enhancing safety and reducing environmental pollution during application. ekb.eg

Nanotechnology in Pesticide Delivery (e.g., Nanoformulations)

Nanotechnology offers revolutionary potential for crop protection by developing "smart" pesticide delivery systems. ufl.edu Nanoformulations, such as nanocapsules or nanoemulsions, encapsulate the active ingredient in tiny particles, typically ranging from 1 to 100 nanometers. revistacultivar.com This approach can enhance the solubility, stability, and efficacy of pesticides like this compound.

The key benefits of nano-delivery systems include:

Improved Efficacy: The large surface-area-to-volume ratio of nanoparticles can improve adhesion to plant surfaces and facilitate deeper penetration into plant tissues.

Controlled Release: Nanocarriers can be engineered to release the pesticide in response to specific environmental triggers, allowing for targeted and sustained action. revistacultivar.com

Reduced Environmental Impact: By ensuring a more targeted and efficient delivery, nanotechnology can significantly reduce the total volume of pesticide required, minimizing runoff and contamination of soil and water. ufl.edu

Patents for plant nanoformulations have included this compound as a candidate for such advanced delivery systems. Furthermore, nanotechnology is already being applied in the development of highly sensitive detection methods for this compound residues, such as gold nanoparticle-based lateral flow immunoassays, demonstrating the versatility of this technology in the agrochemical field. nih.gov

Environmental Remediation and Bioremediation of this compound Contamination

This compound is recognized as a persistent compound in both terrestrial and aquatic environments. Understanding its environmental fate is crucial for developing effective remediation strategies. Studies have shown that this compound's half-life can be greater than 180 days in some soil types, indicating a high potential for persistence. The primary routes of environmental exposure include runoff from treated fields, leaching through the soil profile, and spray drift.

This compound Dissipation Half-Life

Environment Half-Life (Days) Conditions
Cotton Leaves 0.81 - 3.7 Field Conditions
Soil 5.4 - 8.7 Field Conditions (Cotton)
Soil >180 Controlled Conditions (30°C)

This table presents data from field and laboratory studies, showing the variability in this compound's persistence based on environmental conditions. ekb.eg

Regulatory Science and Risk Assessment Methodological Advancements

The risk assessment for pesticides like this compound is an evolving field, driven by advancements in regulatory science to provide a more accurate evaluation of potential risks to non-target organisms and the environment. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) conduct periodic reviews of this compound, incorporating the latest scientific data and assessment methodologies. uva.es

The ecological risk assessment for this compound follows a structured problem formulation process to identify objectives and plan the analysis. This process has been updated to incorporate new data and more current modeling techniques. Key advancements and focuses in the risk assessment of this compound include:

Expanded Taxa of Concern: Initial assessments have been expanded to quantitatively assess risks to a broader range of non-target organisms, with a particular focus on terrestrial plants, mammals, and insect pollinators like honeybees.

Advanced Modeling: New models are employed to estimate exposure and risk. For example, the Bee-REX model is used to calculate high-end, conservative Estimated Environmental Concentrations (EECs) for both contact and dietary exposure routes for bees.

Refined Endpoints: Assessments rely on the most sensitive and reliable toxicological endpoints derived from available studies to determine levels of concern. uva.esnih.gov For instance, the EPA's draft risk assessment identified potential adverse effects on sensitive terrestrial plants, with risk quotients exceeding levels of concern.

Data-Driven Re-evaluation: The regulatory process includes data call-ins to fill identified knowledge gaps. nih.gov For this compound, regulators have noted where supplemental studies are needed, such as in the area of anaerobic aquatic metabolism, and have made conservative assumptions in the interim to ensure assessments are protective.

These methodological advancements ensure that the regulatory framework keeps pace with scientific understanding, allowing for more robust and reliable decision-making regarding the safe use of this compound.

Q & A

Q. What validated analytical methods are available for quantifying Flumetralin in environmental samples?

  • Methodological Answer : this compound can be quantified using high-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile-water (80:20 v/v) at 230 nm, achieving a linear correlation coefficient of 0.9997 and recovery rates >99% . For electrochemical detection, square wave adsorptive stripping voltammetry (SWAdSV) with a cyclic renewable silver amalgam film electrode is effective. Optimal parameters include a frequency of 50 Hz, amplitude of 40 mV, and accumulation at -0.2 V for 60 seconds, yielding a detection limit of 6.59 × 10⁻¹⁰ mol dm⁻³ .

Q. How can intra-day repeatability be ensured in this compound detection methods?

  • Methodological Answer : Intra-day precision is validated through six replicate measurements at varying concentrations. Precision (%RSD) and recovery studies are critical; for example, SWAdSV achieved %RSD = 5.0% at 5.09 × 10⁻⁹ mol dm⁻³ . Method validation should adhere to guidelines for linearity, sensitivity, and reproducibility, as outlined in analytical chemistry best practices .

Q. What pretreatment steps are required for this compound analysis in complex matrices?

  • Methodological Answer : Environmental samples often require magnetic solid-phase extraction (MSPE) using Fe₃O₄@EDTA materials to enrich this compound ions. This minimizes matrix interference and improves detection limits. For electrochemical methods, direct analysis without laborious pretreatment is feasible, leveraging the stability of amalgam electrodes .

Advanced Research Questions

Q. How can researchers resolve contradictions in synergistic efficacy when combining this compound with biocontrol agents?

  • Methodological Answer : Discrepancies arise from variations in agent ratios and application timing . For example, combining this compound with Bacillus subtilis at a 1:2 ratio reduced disease incidence by 77.11%, whereas a 1:3 ratio showed diminished efficacy . Systematic factorial designs and ANOVA can isolate optimal ratios. Researchers must also account for environmental variables (e.g., pH, temperature) that influence microbial activity .

Q. What strategies improve the sensitivity of this compound detection in field applications?

  • Methodological Answer : Sensitivity is enhanced by surface-active agents like hexadecyltrimethylammonium bromide (CTAB), which improves peak separation in voltammetry. Field-deployable electrochemical methods benefit from portable electrodes and simplified protocols, avoiding costly chromatographic setups . Comparative studies should benchmark detection limits against EU maximum residue limits (MRLs) .

Q. How does this compound application timing influence its phytoregulatory effects in agriculture?

  • Methodological Answer : Application during early growth stages (e.g., bud formation in tobacco) maximizes efficacy. For instance, 1500 mL ha⁻¹ this compound applied at the bud stage reduced suckers by 132 g dry weight and increased cured leaf yield to 3038 kg ha⁻¹. Delayed application diminishes regulatory effects, highlighting the need for phenological stage-specific protocols .

Q. What experimental designs address this compound's environmental persistence and non-target impacts?

  • Methodological Answer : Controlled microcosm studies and longitudinal field trials are essential. Parameters include soil half-life, leaching potential, and effects on non-target organisms (e.g., earthworms). Sampling should follow OECD guidelines for ecotoxicology, with LC-MS/MS or HPLC-MS for trace quantification .

Data Contradiction Analysis

Q. Why do chromatographic and electrochemical methods show divergent sensitivity for this compound?

  • Methodological Answer : Matrix complexity and detection principles explain discrepancies. Chromatography excels in multi-residue analysis but requires extensive sample cleanup. Electrochemical methods, while less sensitive for multi-component matrices, offer rapid, low-cost detection for prescreening. Researchers must align method choice with study goals (e.g., regulatory compliance vs. field monitoring) .

Q. How should conflicting results on this compound-fungicide synergies be interpreted?

  • Methodological Answer : Conflicting data often stem from strain-specific interactions or formulation stability issues. Meta-analyses of dose-response curves and molecular docking studies can clarify mechanisms. For example, this compound’s nitro groups may interfere with fungal enzyme activity, but efficacy varies with pathogen species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.